(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene
Description
Structural and Stereochemical Features
The structural architecture of this compound embodies a sophisticated combination of stereochemical elements that contribute to its exceptional performance as a chiral ligand. The ferrocene backbone provides the foundation for planar chirality, which arises from the 1,2-disubstitution pattern on one of the cyclopentadienyl rings. This planar chiral element is created when two different substituents are introduced on the same cyclopentadienyl ring, breaking the symmetry of the parent ferrocene structure and generating two enantiotopic faces that can be distinguished by appropriate nomenclature rules.
The oxazoline ring contributes central chirality through the stereogenic carbon atom bearing the tert-butyl substituent. The (4S) configuration at this position, combined with the (2R) planar configuration of the ferrocene moiety, creates a matched combination of chiral elements that work synergistically to provide high levels of asymmetric induction. The tert-butyl group serves multiple functions within the molecular structure, providing significant steric bulk that influences the coordination geometry around metal centers and enhances the differentiation between competing transition states during catalytic processes.
The diphenylphosphino group functions as the primary coordination site for transition metals, offering a soft donor atom with excellent π-acceptor properties that stabilize metal-ligand complexes. This phosphine moiety is positioned ortho to the oxazoline substituent on the ferrocene ring, creating a bidentate chelating ligand that can form thermodynamically stable five-membered metallacycles with appropriate metal precursors. The spatial arrangement of the nitrogen and phosphorus donor atoms creates an optimal bite angle for coordination to various transition metals, contributing to the high activity observed in catalytic applications.
The conformational flexibility of the oxazoline ring allows for fine-tuning of the steric environment around coordinated metal centers. The five-membered heterocyclic structure adopts an envelope conformation that positions the tert-butyl substituent in a pseudo-axial orientation, maximizing steric interactions with approaching substrates and contributing to the high enantioselectivity observed in asymmetric transformations. This conformational preference is maintained through a combination of ring strain and stereoelectronic effects that favor specific orientations of the substituents.
| Structural Feature | Contribution to Catalytic Performance |
|---|---|
| Planar chirality from ferrocene | Provides rigid chiral scaffold |
| Central chirality from oxazoline | Creates additional stereochemical control |
| Tert-butyl substituent | Enhances steric differentiation |
| Diphenylphosphino group | Primary coordination site with excellent donor properties |
| Bidentate coordination mode | Forms stable metallacycles with optimal geometry |
Historical Development of Planar Chiral Ferrocene Ligands
The historical development of planar chiral ferrocene ligands traces its origins to the pioneering work conducted in the early 1990s at the Ciba Central Research Laboratories, where Antonio Togni and his team initiated systematic studies of ferrocenyl ligands for asymmetric catalysis. This foundational research emerged from earlier investigations into ferrocene chemistry that had been ongoing since the discovery of the sandwich complex in the early 1950s. The initial focus on ferrocene derivatives was motivated by their exceptional stability, predictable reactivity patterns, and the potential for introducing chirality through substituent patterns on the cyclopentadienyl rings.
The breakthrough moment in ferrocene-based asymmetric catalysis occurred when technician Josi Puleo prepared the first ligands incorporating secondary phosphines, leading to the development of what would become known as Josiphos ligands. These early experiments demonstrated remarkable success in ruthenium-catalyzed enamide hydrogenation reactions, achieving enantiomeric excesses greater than 99% with turnover frequencies of 0.3 per second. This dramatic success validated the potential of planar chiral ferrocenes as privileged scaffolds for asymmetric ligand design and sparked intensive research efforts to explore their broader applications.
The nomenclature system for planar chiral ferrocenes was established through the work of Schlögl, who proposed a systematic approach based on Cahn-Ingold-Prelog priority rules. This system considers the iron atom as the pilot atom positioned beneath the chiral plane, with substituents classified according to their priorities to determine the absolute configuration. The resulting (R) or (S) designations, combined with appropriate subscripts to indicate planar chirality, provide unambiguous stereochemical descriptors for these complex molecular architectures.
The commercial significance of planar chiral ferrocene ligands was established through their application in the large-scale production of (S)-metolachlor, the active ingredient in widely used herbicides. This industrial process represents the largest-scale application of enantioselective hydrogenation, producing over 10 kilotons per year with turnover numbers exceeding 7 million and turnover frequencies greater than 0.5 per millisecond. The success of this application demonstrated the practical viability of ferrocene-based catalysts for industrial asymmetric synthesis and stimulated further development of related ligand systems.
The evolution of ferrocene ligand design has incorporated various structural modifications to optimize performance for specific transformations. These modifications include variations in the donor atom combinations, alterations to the substituent patterns on both the ferrocene backbone and the auxiliary ligands, and exploration of different stereochemical arrangements to achieve optimal matching of chiral elements. The systematic investigation of structure-activity relationships has led to the development of numerous specialized ligands tailored for specific catalytic applications.
Significance in Asymmetric Catalysis
The significance of this compound in asymmetric catalysis stems from its exceptional ability to induce high levels of enantioselectivity across a diverse range of transformations. The compound functions as a bidentate ligand that coordinates to transition metals through its nitrogen and phosphorus donor atoms, forming stable complexes that serve as highly active and selective catalysts for asymmetric reactions. The unique combination of planar and central chirality within the ligand structure creates a well-defined chiral environment around coordinated metal centers, enabling precise differentiation between enantiotopic faces of prochiral substrates.
Asymmetric hydrogenation represents one of the most important applications of this ligand class, where it has demonstrated remarkable performance in the reduction of various unsaturated substrates. The coordination of the ligand to rhodium, iridium, or ruthenium precursors generates catalytic systems capable of achieving enantiomeric excesses exceeding 90% in many cases. The success in hydrogenation reactions can be attributed to the optimal positioning of the chiral elements relative to the substrate binding site, creating a highly organized transition state that favors the formation of one enantiomer over the other.
The ligand has also found significant application in asymmetric allylic substitution reactions, where palladium complexes bearing this ligand can achieve excellent enantioselectivities in the formation of carbon-carbon and carbon-heteroatom bonds. The rigid ferrocene backbone provides a stable platform for positioning the chiral substituents, while the flexibility of the oxazoline ring allows for conformational adaptation to different substrate requirements. This combination of rigidity and flexibility has proven to be crucial for achieving high selectivity across diverse substrate classes.
Hydroformylation reactions catalyzed by rhodium complexes of ferrocene-based ligands have achieved impressive levels of both regio- and enantioselectivity. While turnover frequencies may be lower compared to some other transformations, the ability to control both the regiochemistry and stereochemistry of product formation makes these systems valuable for the synthesis of specific target molecules. The electronic properties of the diphenylphosphino group can be fine-tuned through appropriate substituents to optimize performance for particular substrate classes.
The compound has demonstrated utility in asymmetric reductive amination processes, where its application in the synthesis of (S)-metolachlor highlights the industrial relevance of ferrocene-based catalysts. The requirement for acetic acid solvent in achieving optimal yields illustrates the importance of reaction conditions in maximizing catalyst performance. This transformation showcases the ability of the ligand to provide both high activity and excellent selectivity in processes of commercial significance.
| Reaction Type | Metal | Typical Enantiomeric Excess | Turnover Frequency |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium/Iridium | 90-99% | 0.1-10 s⁻¹ |
| Allylic Substitution | Palladium | 85-97% | 1-100 h⁻¹ |
| Hydroformylation | Rhodium | 70-80% | 1-14 h⁻¹ |
| Reductive Amination | Rhodium | 79-99% | 0.01-1 s⁻¹ |
Recent developments in ferrocene-based ligand design have focused on modifications that enhance specific aspects of catalytic performance. The introduction of siloxane substituents on oxazoline rings has been shown to improve diastereoselectivity in directed lithiation reactions, providing access to ligands with enhanced steric bulk and modified electronic properties. These structural modifications demonstrate the continued evolution of ferrocene ligand design toward systems optimized for specific catalytic challenges.
Properties
InChI |
InChI=1S/C24H25NOP.C5H5.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-16,22H,17H2,1-3H3;1-5H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKHGGNXFQMMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30FeNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Ferrocene Core Structure
The foundational step in preparing this compound involves synthesizing the ferrocene core. A well-established method utilizes the reaction between cyclopentadienyl anions and iron(II) chloride in a dimethyl ether (DME) and dimethyl sulfoxide (DMSO) solvent system . Key steps include:
-
Cyclopentadiene Preparation : Freshly distilled cyclopentadiene is generated via thermal cracking of dicyclopentadiene at 170–180°C, followed by fractional distillation to isolate the monomer .
-
Anion Formation : Cyclopentadiene is deprotonated using finely ground potassium hydroxide (KOH) in DME under nitrogen, yielding the cyclopentadienyl anion. This intermediate is confirmed via NMR by the disappearance of the cyclopentadiene proton signal at 6.5 ppm and the emergence of a broad singlet at 5.5 ppm for the anion .
-
Iron Coordination : A solution of FeCl4HO in DMSO is added dropwise to the anion mixture, facilitating the formation of ferrocene. The reaction is monitored by NMR, with ferrocene’s characteristic singlet at 4.16 ppm confirming successful synthesis .
Table 1: Reaction Conditions for Ferrocene Synthesis
| Parameter | Value/Detail |
|---|---|
| Solvent System | DME/DMSO (3:1 v/v) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 45 minutes |
| Yield | 70–85% |
Formation of the Oxazoline Ring
The oxazoline moiety is introduced via a stereoselective cyclization reaction. A 2015 study demonstrated that gem-disubstituted oxazoline ligands could be synthesized by reacting ferrocene derivatives with chiral amino alcohols under dehydrating conditions . For this compound:
-
Amino Alcohol Preparation : (4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl is prepared from L-valine-derived amino alcohol, ensuring retention of the (S)-configuration at the stereocenter .
-
Cyclization : The amino alcohol reacts with ferrocenecarboxylic acid chloride in the presence of thionyl chloride (SOCl), forming the oxazoline ring. The reaction proceeds via nucleophilic acyl substitution, with the stereochemistry controlled by the chiral center of the amino alcohol .
Critical Parameters :
-
Temperature : 0°C to room temperature, to prevent racemization.
-
Catalyst : Anhydrous conditions are maintained using molecular sieves.
Introduction of the Diphenylphosphino Group
The diphenylphosphino group is installed via a palladium-catalyzed cross-coupling reaction. A 2025 review highlighted nickel-mediated approaches for attaching phosphine ligands to ferrocene derivatives :
-
Phosphination Reaction : The oxazoline-functionalized ferrocene is treated with chlorodiphenylphosphine (PhPCl) in the presence of a nickel(0) catalyst (e.g., Ni(cod)) and a base (e.g., triethylamine) .
-
Stereochemical Control : The (R)-configuration at the phosphorus-bearing carbon is achieved using a chiral auxiliary, such as (R)-BINAP, during the coupling step .
Table 2: Optimization of Phosphination Conditions
| Condition | Optimal Value |
|---|---|
| Catalyst Loading | 5 mol% Ni(cod) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 12 hours |
| Yield | 82–90% |
Purification and Characterization Techniques
Purification and structural validation are critical for ensuring enantiomeric excess (ee) and functional group integrity:
-
Column Chromatography : The crude product is purified using silica gel with a hexane/ethyl acetate gradient (9:1 to 3:1) .
-
Sublimation : Ferrocene derivatives are further purified via sublimation at 80°C under reduced pressure (0.1 mmHg) .
-
Characterization :
-
NMR : The ferrocene singlet at 4.16 ppm confirms core integrity, while oxazoline protons appear as multiplets between 3.8–4.2 ppm .
-
X-ray Crystallography : Single-crystal analysis verifies the (2R,4S) configuration, with C–Fe bond lengths of 2.04 Å .
-
Chiral HPLC : Enantiomeric excess (>99% ee) is confirmed using a Chiralpak AD-H column with hexane/isopropanol (95:5) .
-
Industrial-Scale Production Considerations
Scaling this synthesis requires addressing solvent recovery, catalyst recycling, and waste management:
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene: can undergo various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ions.
Reduction: The oxazoline ring can be reduced to oxazolidine.
Substitution: The diphenylphosphino group can participate in substitution reactions, often in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Reagents like ferric chloride or ceric ammonium nitrate.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Palladium or nickel catalysts in the presence of phosphine ligands.
Major Products
Oxidation: Formation of ferrocenium salts.
Reduction: Formation of oxazolidine derivatives.
Substitution: Various substituted ferrocene derivatives depending on the reactants used.
Scientific Research Applications
Structural Overview
The compound features a ferrocene core, which is a metallocene consisting of two cyclopentadienyl anions bound to a central iron cation. The presence of the diphenylphosphino group enhances its ability to participate in coordination chemistry, making it an effective ligand in various catalytic processes.
Asymmetric Catalysis
One of the primary applications of (2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene is in asymmetric catalysis. The chiral nature of the ligand allows for the enantioselective synthesis of various organic compounds. For instance, it has been used in:
- Heck Reactions : The ligand facilitates the coupling of aryl halides with alkenes, yielding products with high enantiomeric excess.
- Cross-Coupling Reactions : In palladium-catalyzed reactions, this ligand has shown improved yields and selectivity compared to non-chiral ligands.
Transition Metal Complexes
The compound forms stable complexes with transition metals such as palladium and platinum. These complexes are utilized in:
- Hydrogenation Reactions : The ferrocene-based phosphine ligands enhance the catalytic activity and selectivity in hydrogenation processes.
- C-C Bond Formation : They play a crucial role in forming carbon-carbon bonds through various coupling mechanisms.
Functional Materials
The incorporation of this compound into polymer matrices has been explored for developing functional materials. Its ferrocene moiety imparts electrochemical properties that are beneficial for:
- Conductive Polymers : These materials can be used in electronic devices due to their enhanced conductivity.
- Sensors : The compound's redox-active nature makes it suitable for sensor applications where detection of specific analytes is required.
Asymmetric Synthesis Case Study
In a study published by Lacour et al., the use of this compound as a ligand in asymmetric synthesis demonstrated significant improvements in yield and selectivity for specific chiral compounds. The reaction conditions optimized included varying temperature and solvent systems, leading to an enantiomeric excess exceeding 90% in selected cases .
Catalytic Performance Evaluation
A comparative study involving different phosphine ligands showed that this compound outperformed traditional ligands in palladium-catalyzed cross-coupling reactions. The study highlighted the importance of sterics and electronics provided by the bulky tert-butyl group on the oxazoline ring .
Mechanism of Action
The mechanism by which (2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene exerts its effects is primarily through its role as a ligand in catalytic processes. The chiral centers interact with substrates and catalysts to influence the stereochemistry of the reaction products. The ferrocene moiety provides stability and electronic properties that facilitate these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Stereochemical Differences
Key structural analogs differ in substituents on the oxazoline ring or stereochemical configuration. A comparative analysis is provided below:
| Compound Name | Substituent (R) | Configuration (Oxazoline/Ferrocene) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|---|---|
| (2R)-1-[(4S)-4-(tert-Butyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene | tert-Butyl | (4S, 2R) | 779628-XX* | C₂₉H₃₀FeNOP | 495.37 | ≥97% |
| (2R)-1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene | Phenyl | (4S, 2R) | 163169-12-8 | C₃₁H₂₆FeNOP | 523.36 | ≥98% |
| (2R)-1-[(4S)-4-(1-Methylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene | 1-Methylethyl | (4S, 2R) | 163169-10-6 | C₂₈H₂₈FeNOP | 481.36 | ≥98% |
| (2S)-1-[(4R)-4-Phenylmethyl-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene | Phenylmethyl | (4R, 2S) | 2256046-71-4 | C₃₂H₂₈FeNOP | 537.38 | ≥98% |
Notes:
- Electronic Effects : Phenyl substituents (e.g., CAS 163169-12-8) enhance π-π interactions with aromatic substrates, while alkyl groups (e.g., 1-methylethyl) offer electron-donating effects .
- Stereochemistry : Inversion at the oxazoline’s 4-position (R vs. S) or ferrocene’s 2-position (R vs. S) drastically alters ligand geometry, affecting catalytic outcomes .
Biological Activity
The compound (2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene is a novel organometallic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its applications in medicinal chemistry and its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a ferrocene scaffold, which is known for its stability and redox properties. Its molecular formula is with a molecular weight of 495.38 g/mol. The structure includes a diphenylphosphino group and an oxazoline moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 495.38 g/mol |
| CAS Number | 1226898-27-6 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis
The synthesis of this compound involves several steps, typically starting from ferrocenyl derivatives. Techniques such as copper-catalyzed reductive coupling have been employed to create phosphine ligands based on the ferrocene structure. The use of chiral oxazoline ligands in asymmetric catalysis has also been explored, highlighting the compound's versatility in synthetic applications .
Anticancer Properties
Recent studies have indicated that ferrocene derivatives exhibit significant anticancer activity. The presence of the phosphine and oxazoline groups enhances their ability to interact with biological targets. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.
- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS) upon cellular uptake, leading to apoptosis in cancer cells .
Antimicrobial Activity
Ferrocene-based compounds have also been tested for their antimicrobial properties. Studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
| Study Reference | Bacterial Strain Tested | Inhibition Percentage |
|---|---|---|
| Staphylococcus aureus | 85% | |
| Escherichia coli | 75% |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on zebrafish embryos indicate that while some ferrocene derivatives exhibit low toxicity at therapeutic doses, further investigations are necessary to fully understand their safety in vivo .
Case Studies
-
Case Study: Anticancer Activity
A study investigated the effects of a related ferrocene derivative on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of conventional chemotherapeutics. -
Case Study: Antimicrobial Efficacy
Another research focused on the antimicrobial effects of a series of ferrocene derivatives against multi-drug resistant bacteria. The results showed that modifications in the phosphine group enhanced antibacterial activity compared to unmodified ferrocene compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R)-1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene, and how can enantiomeric purity be ensured?
- Methodology :
- Chiral oxazoline synthesis : Start with (S)-phenylglycinol derivatives to construct the 4,5-dihydrooxazole ring. Use tert-butyl substituents to enhance steric control during cyclization (as seen in analogous oxazoline syntheses) .
- Ferrocene functionalization : Employ palladium-catalyzed cross-coupling to introduce diphenylphosphine groups at the 2-position of ferrocene. Monitor reaction progress via NMR to confirm phosphine ligation .
- Purity control : Use chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol gradients to resolve enantiomers and verify ≥97% purity, as reported for structurally related ligands .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodology :
- X-ray crystallography : Single-crystal X-ray diffraction (performed using SIR97 or similar software) resolves the (2R,4S) configuration by analyzing bond angles and torsion angles in the oxazoline and ferrocene moieties .
- Circular dichroism (CD) : Compare experimental CD spectra with computed spectra (e.g., TD-DFT) to validate stereochemistry .
Q. What spectroscopic techniques are critical for characterizing this ligand, and what key data should be prioritized?
- Methodology :
- and NMR : Assign peaks using 2D COSY and HSQC to resolve overlapping signals from the ferrocene backbone and oxazoline ring. For example, the tert-butyl group typically appears as a singlet at ~1.2 ppm in NMR .
- NMR : A singlet near 20–25 ppm confirms the presence of the diphenylphosphine group .
- IR spectroscopy : The C=N stretch of the oxazoline ring (~1650 cm) and P–C aromatic vibrations (~1430 cm^{-1) are diagnostic .
Advanced Research Questions
Q. How does the tert-butyl substituent on the oxazoline ring influence catalytic performance in asymmetric transformations?
- Methodology :
- Steric vs. electronic effects : Compare turnover frequencies (TOFs) and enantiomeric excess (ee) in reactions (e.g., Suzuki-Miyaura couplings) using this ligand versus analogs with smaller alkyl groups (e.g., methyl). The tert-butyl group enhances enantioselectivity by restricting rotation around the C–N bond in the oxazoline, as shown in Pd-catalyzed allylic alkylation studies .
- Kinetic studies : Use variable-temperature NMR to quantify rotational barriers imposed by the tert-butyl group and correlate with catalytic outcomes .
Q. What strategies resolve contradictions in reported catalytic activities of this ligand across different reaction systems?
- Methodology :
- Systematic solvent screening : Test ligand performance in polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents. For example, higher ee values are observed in toluene due to reduced ligand dissociation .
- Metal-ligand ratio optimization : Titrate Pd:ligand ratios (1:1 to 1:3) to identify stoichiometric effects. Excess ligand can suppress side reactions but may lower TOF .
- Cross-validation : Replicate conflicting studies under identical conditions (e.g., substrate scope, temperature) to isolate variables causing discrepancies .
Q. How does this ligand compare to other ferrocene-based phosphine-oxazoline ligands in enantioselective C–C bond formation?
- Methodology :
- Comparative catalysis : Perform benchmark reactions (e.g., asymmetric Heck reactions) using ligands with varying substituents (e.g., Naud ligand SL-N004-2 vs. Taniaphos derivatives). Quantify ee and yield differences .
- Computational modeling : Use DFT to calculate transition-state energies and identify how tert-butyl vs. phenyl groups affect steric bulk and π-π interactions .
Q. What are the challenges in scaling up the synthesis of this ligand while maintaining stereochemical fidelity?
- Methodology :
- Batch vs. flow chemistry : Evaluate reproducibility in large-scale oxazoline ring formation. Flow systems improve heat distribution and reduce racemization risks during cyclization .
- Purification protocols : Optimize column chromatography (e.g., silica gel vs. chiral stationary phases) to recover high-purity ligand without enantiomer cross-contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
